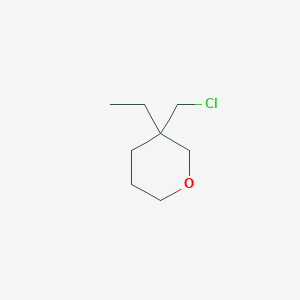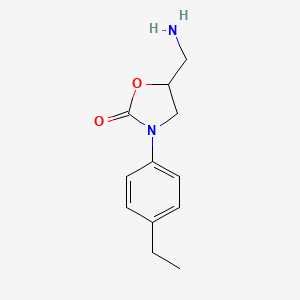![molecular formula C9H10ClN3O B13178908 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a chloro group and a cyclopropyl(methyl)amino substituent, makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is then subjected to nucleophilic substitution reactions to introduce the cyclopropyl(methyl)amino group . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.
科学的研究の応用
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and cyclopropyl(methyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological interactions.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains two chloro groups, which can lead to different reactivity patterns compared to the cyclopropyl(methyl)amino derivative.
Uniqueness
The presence of the cyclopropyl(methyl)amino group in 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde imparts unique steric and electronic properties, enhancing its selectivity and potency in various applications. This makes it a valuable compound for the development of targeted pharmaceuticals and advanced materials.
特性
分子式 |
C9H10ClN3O |
|---|---|
分子量 |
211.65 g/mol |
IUPAC名 |
4-chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3 |
InChIキー |
XOUBBEPXTQGBFM-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C2=C(C(=NC=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


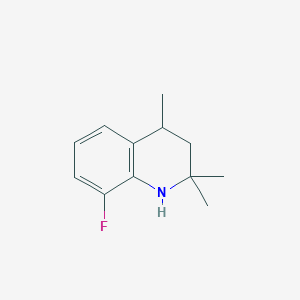
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)

![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
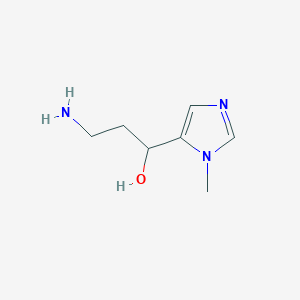

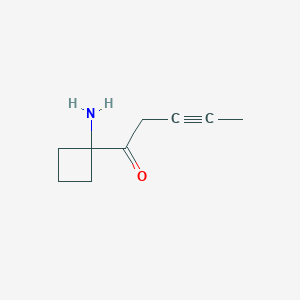
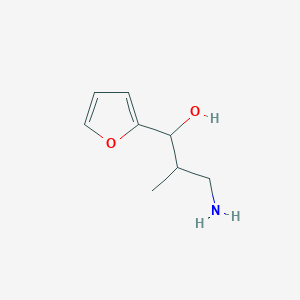
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
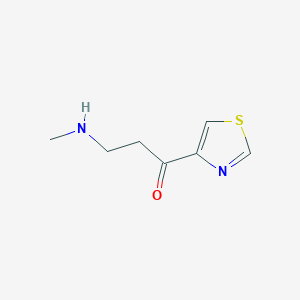
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
